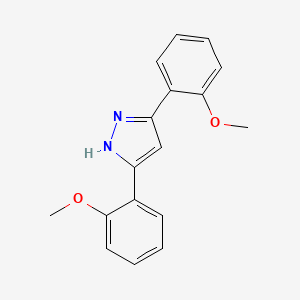![molecular formula C8H16ClN B6164360 N-methylspiro[3.3]heptan-2-amine hydrochloride CAS No. 2306270-55-1](/img/no-structure.png)
N-methylspiro[3.3]heptan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methylspiro[3.3]heptan-2-amine hydrochloride” is a chemical compound with the CAS Number: 2470438-58-3 . It is also known as UWA-101 or “Magic Bullet”, and is a novel psychoactive compound that has gained attention due to its potential therapeutic properties.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15N.ClH/c1-7(9)5-8(6-7)3-2-4-8;/h2-6,9H2,1H3;1H . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 161.67 .Applications De Recherche Scientifique
Spirocyclic Derivatives as Antioxidants
Recent studies have highlighted the significance of spirocyclic compounds, including N-methylspiro[3.3]heptan-2-amine hydrochloride derivatives, in medicinal chemistry due to their diverse biological activities. These compounds have shown promising antioxidant activities, which are crucial in combating oxidative stress associated with various diseases such as cancer, diabetes, and neurodegenerative disorders. The antioxidant properties of spirocyclic derivatives, characterized by the presence of oxygen atoms and functional groups like phenols, aryl ethers, amines, and amides, are instrumental in drug development efforts aimed at addressing oxidative damage (Acosta-Quiroga et al., 2021).
Role in Tissue Protection and Immunity
Further research into the sigma-1 receptor-mediated effects of certain spirocyclic derivatives, akin to this compound, reveals their potential in tissue protection, regeneration, and immune system modulation. These findings open up new avenues for utilizing spirocyclic compounds in therapeutic strategies aimed at enhancing cellular protective mechanisms and developing medical treatments for conditions beyond the central nervous system (Frecska et al., 2013).
Advanced Oxidation Processes for Amine Degradation
The degradation of nitrogen-containing hazardous compounds, such as those related to this compound, is crucial in environmental chemistry. Advanced oxidation processes (AOPs) have proven effective in mineralizing these compounds, improving water and wastewater treatment schemes. Research in this area is vital for developing technologies to degrade amine-based compounds efficiently, contributing to environmental preservation and public health (Bhat & Gogate, 2021).
Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds, integral to compounds like this compound, have been extensively studied for their application in drug discovery. These scaffolds allow for fine-tuning of molecular properties, offering a rich chemical space for developing new therapeutics for a range of diseases, including neurological, infectious, and metabolic diseases, as well as cancer. The challenges associated with the complexity and synthesis of spirocyclic compounds are being addressed through advancements in high-throughput synthesis and computational techniques, paving the way for future drug development (Batista et al., 2022).
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methylspiro[3.3]heptan-2-amine hydrochloride involves the reaction of a spirocyclic ketone with methylamine followed by reduction and salt formation.", "Starting Materials": [ "Spirocyclic ketone", "Methylamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Water" ], "Reaction": [ "The spirocyclic ketone is reacted with excess methylamine in the presence of hydrogen gas and palladium on carbon catalyst to form the corresponding imine.", "The imine is then reduced with hydrogen gas and palladium on carbon catalyst to form the amine.", "The amine is then reacted with hydrochloric acid in water to form the hydrochloride salt of N-methylspiro[3.3]heptan-2-amine." ] } | |
Numéro CAS |
2306270-55-1 |
Formule moléculaire |
C8H16ClN |
Poids moléculaire |
161.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



